3,5-Pyridinedicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFLRYZEEAQMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198149 | |
| Record name | Pyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-81-0 | |
| Record name | 3,5-Pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dinicotinic acid | |
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| Record name | Pyridine-3,5-dicarboxylic acid | |
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| Record name | Pyridine-3,5-dicarboxylic acid | |
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| Record name | Pyridine-3,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DINICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthesis Methodologies and Reaction Pathways
Strategies for Pyridine-3,5-dicarboxylic Acid Synthesis
The construction of the pyridine-3,5-dicarboxylic acid core can be achieved through various synthetic routes. A foundational method for creating substituted pyridine (B92270) dicarboxylates is the Hantzsch pyridine synthesis. This multi-component reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source to form a 1,4-dihydropyridine (B1200194) intermediate. Subsequent oxidation of this intermediate yields the aromatic pyridine ring. The ester groups can then be hydrolyzed to afford the dicarboxylic acid.
Alternative strategies focus on the modification of existing pyridine rings. For instance, the oxidation of methyl groups at the 3 and 5 positions of a pyridine precursor using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can yield the corresponding carboxylic acids. Furthermore, modern approaches are exploring more sustainable pathways; these include electrochemical processes for the direct carboxylation of pyridine precursors and biotechnological methods using microorganisms like E. coli to produce pyridine dicarboxylic acids. wur.nl A simple and efficient protodecarboxylation of various heteroaromatic carboxylic acids can also be catalyzed by silver carbonate (Ag₂CO₃) and acetic acid (AcOH) in DMSO. organic-chemistry.org
| Method | Description | Key Reagents | Reference |
| Hantzsch Synthesis | Condensation to form a dihydropyridine, followed by oxidation. | Aldehyde, β-ketoester, Ammonia, Oxidizing agent (e.g., FeCl₃) | |
| Oxidation | Oxidation of alkyl substituents on the pyridine ring. | KMnO₄ or CrO₃ | |
| Electrochemical Carboxylation | Direct carboxylation of a pyridine precursor using an electrochemical cell. | CO₂, electrochemical setup | wur.nl |
Synthesis of Pyridine-3,5-dicarboxylic Acid Derivatives
Derivatives of pyridine-3,5-dicarboxylic acid are crucial as intermediates for more complex molecules. evitachem.com These derivatives are often prepared through multi-step reaction sequences that modify the carboxylic acid groups or the pyridine ring itself.
Multi-step synthesis provides the flexibility to introduce a wide range of functional groups onto the pyridine-3,5-dicarboxylic acid scaffold.
Condensation reactions are fundamental to building complex derivatives. The Hantzsch reaction is a prime example, where condensation of aldehydes, β-keto esters, and ammonia derivatives forms the core substituted pyridine ring system. Another important strategy involves the condensation of halogenated pyridine carboxylic acids with carbon-based nucleophiles (carbanions) in the presence of copper salts. rsc.org For example, 2-bromopyridine-3-carboxylic acid can react with β-dicarbonyl compounds like acetylacetone (B45752) or diethyl malonate to form new carbon-carbon bonds, yielding intermediates useful for synthesizing naphthyridine derivatives. rsc.org
Esterification is a common and direct method for derivatizing the carboxylic acid groups of pyridine-3,5-dicarboxylic acid. The reaction of the diacid with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions, leads to the formation of the corresponding diester, for example, diethyl pyridine-3,5-dicarboxylate (B1229872). This conversion is often a key step in multi-step sequences, as the ester groups can be more easily handled or selectively modified in subsequent reactions. researchgate.net
| Reaction | Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Direct Esterification | Pyridine-3,5-dicarboxylic acid, Ethanol | H₂SO₄, Reflux | Diethyl pyridine-3,5-dicarboxylate | ~82% |
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyridine ring, enabling the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr Reactions such as the Suzuki-Miyaura, Sonogashira, and Stille couplings are widely used. eie.grresearchgate.net These methods typically start with a halogenated pyridine-3,5-dicarboxylic acid derivative (e.g., a bromo- or iodo-substituted version), where the halogen acts as a leaving group. researchgate.net In a palladium-catalyzed Suzuki-Miyaura reaction, for instance, a brominated pyridine derivative can be coupled with a boronic acid to introduce new aryl or alkyl groups onto the pyridine skeleton. researchgate.net These reactions tolerate a wide variety of functional groups, allowing for the synthesis of highly complex and decorated pyridine structures. researchgate.net
The selective synthesis of a monoester derivative, such as pyridine-3,5-dicarboxylic acid monoethyl ester, requires careful control of reaction conditions. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.ai A common method for its preparation is the controlled partial hydrolysis of the corresponding diester, diethyl pyridine-3,5-dicarboxylate. chemicalbook.com The reaction is typically carried out by slowly adding the diester to a solution of potassium hydroxide (B78521) in ethanol. chemicalbook.com By using a substoichiometric amount of the base and maintaining the reaction at room temperature, one ester group is selectively saponified while the other remains intact. chemicalbook.com Subsequent acidification of the reaction mixture precipitates the desired monoester product with a good yield. chemicalbook.com
| Reaction | Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Partial Hydrolysis | Diethyl pyridine-3,5-dicarboxylate | 1. Potassium hydroxide, Ethanol 2. HCl (aq) | 20°C, 2 hours | Pyridine-3,5-dicarboxylic acid monoethyl ester | 71% | chemicalbook.com |
Peptide Conjugation via Pyridine-3,5-dicarboxylic Acid
Pyridine-3,5-dicarboxylic acid, also known as dinicotinic acid, serves as a valuable scaffold in the synthesis of peptidomimetics. Its rigid, planar structure and the presence of two carboxylic acid groups allow for the construction of both linear and macrocyclic peptide architectures. This approach is significant because many peptides, despite their biological activity, have poor bioavailability and are quickly broken down in the body. nih.gov Incorporating the pyridine-3,5-dicarboxyl moiety can lead to novel compounds with enhanced pharmacological properties. nih.gov
Linear Peptide Synthesis
The synthesis of linear peptides utilizing Pyridine-3,5-dicarboxylic acid typically begins with the activation of its carboxyl groups. A common method involves converting the dicarboxylic acid (1) into its more reactive form, 3,5-pyridinedicarbonyl dichloride (2), by reacting it with thionyl chloride. nih.gov This acid chloride can then be coupled with amino acid esters, such as L-leucine methyl ester, in the presence of a base like triethylamine, to form a bis-amino acid ester derivative (3). nih.gov
This initial dipeptide can be further modified. For instance, hydrazinolysis of the bis-ester (3) with hydrazine (B178648) hydrate (B1144303) yields the corresponding bis-amino acid hydrazide (4). nih.govnih.gov This hydrazide is a key intermediate that can be reacted with various electrophiles to extend the peptide chain or introduce other functional groups. nih.gov Reactions with anhydrides like phthalic anhydride (B1165640) or 1,8-naphthalene anhydride lead to the formation of bis-imide pyridine derivatives. nih.govnih.gov Furthermore, condensation of the hydrazide with aldehydes or ketones results in the formation of Schiff base derivatives (hydrazones). nih.govresearchgate.net
A series of linear tetrapeptides has also been synthesized starting from Nα-dinicotinoyl-bis[L-leucyl-L-phenylalaninyl] acid hydrazide. researchgate.net This tetrapeptide hydrazide, when reacted with cyclic alkanones, acetophenones, or acetylpyridines, yields the corresponding Schiff base derivatives, demonstrating the versatility of using the pyridine-3,5-dicarboxylic acid core to build more complex linear peptide structures. researchgate.net
Table 1: Synthesis of Linear Peptides from Pyridine-3,5-dicarboxylic Acid
| Starting Material | Reagents | Product Type | Reference |
| Pyridine-3,5-dicarboxylic acid (1) | 1. Thionyl chloride2. L-leucine methyl ester, Triethylamine | Nα-dinicotinoyl-bis-(L-leucine) methyl ester (3) | nih.gov |
| Dipeptide methyl ester (3) | Hydrazine hydrate | Nα-dinicotinoyl-bis-amino acid hydrazide (4) | nih.govnih.gov |
| Acid hydrazide (4) | Phthalic anhydride / 1,8-naphthalene anhydride | Bis-imide pyridine derivatives | nih.govnih.gov |
| Acid hydrazide (4) | Aromatic aldehydes / Acetophenone derivatives | Bis-dipeptide hydrazones (Schiff bases) | nih.govnih.gov |
| Tetrapeptide hydrazide | Cyclic alkanones / Acetophenone derivatives | Linear tetrapeptide Schiff bases | researchgate.net |
Macrocyclic Peptide Synthesis
The rigid framework of pyridine-3,5-dicarboxylic acid makes it an excellent building block for creating macrocyclic peptides, which are of interest for their constrained conformations that can lead to high receptor affinity and specificity. nih.gov The synthesis of these macrocycles often involves a cyclization step between two reactive ends of a linear precursor derived from the pyridine scaffold.
One synthetic route starts with the hydrolysis of a dipeptide methyl ester, such as Nα-dinicotinoyl-bis-(L-leucine) methyl ester (3), using sodium hydroxide to yield the corresponding dicarboxylic acid (5). nih.govnih.gov This linear di-acid can then undergo cyclization with another difunctional molecule. For example, its reaction with L-lysine methyl ester can afford a cyclic pentapeptide ester (6). nih.govnih.gov
Another approach involves the reaction of a bis-hydrazide intermediate (4) with diacid dianhydrides to form large macrocyclic peptides. nih.govnih.gov Similarly, macrocyclic tetrapeptide derivatives have been prepared by first hydrolyzing a bis(L-phenylalanine methyl ester) derivative to its corresponding bis-acid, which is then cyclized with diamino acids. researchgate.net The synthesis of macrocyclic pentaazapyridines has been achieved by reacting a 3,5-bis-hydrazide with diaminoalkanes like 1,4-diaminobutane (B46682) or 1,6-diaminohexane. alliedacademies.org
The choice of coupling reagents and reaction conditions is critical for achieving successful macrolactamization, as intermolecular polymerization can be a significant side reaction. rsc.org
Table 2: Synthesis of Macrocyclic Peptides from Pyridine-3,5-dicarboxylic Acid
| Linear Precursor | Cyclization Partner | Product Type | Reference |
| Nα-dinicotinoyl-bis-amino acid (5) | L-lysine methyl ester | Cyclic pentapeptide ester (6) | nih.govnih.gov |
| Nα-dinicotinoyl-bis-amino acid hydrazide (4) | Tetraacid dianhydrides | Macrocyclic peptides | nih.govnih.gov |
| N,N′-(pyridine-3,5-diyldicarbonyl)bis(L-phenyalanine) | Diamino acids | Macrocyclic tripeptide derivatives | researchgate.net |
| 3,5-bis-hydrazide (4) | 1,4-diaminobutane / 1,6-diaminohexane | Macrocyclic tetracarboxamide derivatives | alliedacademies.org |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT calculations are a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems like molecules. For Pyridine-3,5-dicarboxylic acid, DFT studies, often using the B3LYP functional with various basis sets such as 6-311G(d) and 6-311++G(d,p), have been instrumental in predicting its properties. researchgate.netbiointerfaceresearch.comresearchgate.netelectrochemsci.org These studies have successfully calculated the most stable molecular structure and its associated parameters. biointerfaceresearch.comresearchgate.net
Through geometry optimization calculations, the most stable conformation of Pyridine-3,5-dicarboxylic acid has been determined. biointerfaceresearch.com Theoretical calculations have identified a conformer with the lowest global minimum energy as the most stable structure. researchgate.net The optimized structural parameters, including bond lengths and bond angles, have been calculated and are presented in the table below. These parameters are crucial for understanding the molecule's three-dimensional shape and steric properties. For instance, studies have reported the bond lengths between the pyridine (B92270) ring and the two carboxylic acid groups to be approximately 1.487 Å and 1.404 Å. biointerfaceresearch.comresearchgate.net
| Parameter | Calculated Value (B3LYP/6-311G(d)) |
|---|---|
| Bond Lengths (Å) | |
| N1-C2 | 1.335 |
| C2-C3 | 1.396 |
| C3-C4 | 1.392 |
| C4-C5 | 1.392 |
| C5-C6 | 1.396 |
| C6-N1 | 1.335 |
| C3-C7 | 1.506 |
| C5-C8 | 1.506 |
| C7-O1 | 1.213 |
| C7-O2 | 1.365 |
| O2-H1 | 0.969 |
| Bond Angles (°) | |
| C6-N1-C2 | 117.7 |
| N1-C2-C3 | 123.6 |
| C2-C3-C4 | 117.8 |
| C3-C4-C5 | 119.0 |
| C4-C5-C6 | 117.8 |
| C5-C6-N1 | 123.6 |
| C4-C3-C7 | 120.9 |
| C4-C5-C8 | 120.9 |
| O1-C7-O2 | 124.2 |
| C3-C7-O2 | 112.9 |
| C7-O2-H1 | 105.7 |
Note: The data in this table is based on theoretical calculations and represents one of the stable conformers. The atom numbering may vary between different studies.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-deficient areas (positive potential) that are prone to nucleophilic attack.
For Pyridine-3,5-dicarboxylic acid, MEP analysis reveals that the negative potential is concentrated around the oxygen atoms of the carboxylic acid groups, identifying them as the primary sites for electrophilic interactions. tandfonline.comnih.gov Conversely, the hydrogen atoms of the carboxylic acid groups and the hydrogen atoms on the pyridine ring exhibit positive potential, marking them as likely sites for nucleophilic attack. nih.gov This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net
Theoretical calculations have been performed to determine the HOMO and LUMO energies of Pyridine-3,5-dicarboxylic acid. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net Time-dependent DFT (TD-DFT) is often employed to measure these electronic properties. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.35 |
| LUMO | -2.15 |
| Energy Gap (ΔE) | 5.20 |
Note: The values are based on DFT/B3LYP/6-311G(d) calculations and may vary depending on the computational method and basis set used.
Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronics. Computational methods are employed to predict the NLO properties of molecules, with the first-order hyperpolarizability (β₀) being a key parameter for assessing a molecule's NLO response.
Studies have computed the NLO parameters for Pyridine-3,5-dicarboxylic acid. biointerfaceresearch.comresearchgate.net The calculation of properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) helps in understanding the NLO behavior of the molecule.
| NLO Property | Calculated Value |
|---|---|
| Dipole Moment (μ) (Debye) | 3.16 |
| Mean Polarizability (α) (esu) | -0.899 x 10-24 |
| First-order Hyperpolarizability (β) (esu) | 1.309 x 10-30 |
Note: The values are based on DFT calculations and are indicative of the molecule's potential NLO activity.
Natural Bond Orbital (NBO) analysis provides insights into the interactions between filled and vacant orbitals within a molecule, which is a measure of hyperconjugative interactions and intramolecular charge delocalization. researchgate.netnih.gov The stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO, quantifies the strength of these interactions. doi.org
The thermodynamic properties of Pyridine-3,5-dicarboxylic acid, such as heat capacity (C), entropy (S), and enthalpy (H), have been calculated at different temperatures using theoretical methods. researchgate.netresearchgate.net These parameters are essential for understanding the molecule's behavior under varying thermal conditions and for predicting the spontaneity of reactions. The calculations are typically performed for the optimized molecular structure.
| Temperature (K) | Heat Capacity (Cp) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |
|---|---|---|---|
| 100 | 15.86 | 72.54 | 1.13 |
| 200 | 28.10 | 86.87 | 3.31 |
| 298.15 | 40.45 | 100.21 | 6.57 |
| 400 | 52.12 | 114.15 | 11.21 |
| 500 | 61.53 | 127.67 | 16.92 |
Note: The values are based on theoretical calculations and provide a correlation between the thermodynamic properties and temperature.
Normal Coordinate Analysis (NCA) and Vibrational Properties
Theoretical and experimental vibrational studies on pyridine-3,5-dicarboxylic acid (3,5-PDCA), also known as dinicotinic acid, have been conducted to understand its molecular structure and vibrational dynamics. These analyses typically employ a combination of quantum chemical calculations, such as Density Functional Theory (DFT), and Normal Coordinate Analysis (NCA).
The optimized molecular structure of 3,5-PDCA is found to have C1 point group symmetry. rsc.org A molecule with 17 atoms, like 3,5-PDCA, possesses 45 fundamental modes of vibration. rsc.org Under C1 symmetry, these vibrations are classified into 31 in-plane and 14 out-of-plane modes, all of which are active in both infrared (IR) and Raman spectroscopy. rsc.org
NCA is performed using methods like Wilson's GF-matrix method to solve the inverse vibrational problem (IVP). rsc.orgnih.gov This analysis utilizes a modified valence force field, which can be refined using an overlay least-squares technique with data from related molecules like other pyridine-dicarboxylic acid isomers. nih.govresearchgate.net The force constants from these calculations can demonstrate good transferability among related compounds. researchgate.net
The potential energy distribution (PED) is calculated to make unambiguous assignments for the fundamental vibrational frequencies. nih.govresearchgate.net For example, in pyridine-dicarboxylic acids, the C-Cα stretching vibrations (where Cα is the carboxylic carbon) are assigned to pairs of frequencies, with PED values indicating significant contributions from this stretching character, often mixed with C-C and Cα-O stretching modes. researchgate.net In 3,5-PDCA, the C-C and C-N ring vibrations are assigned to bands around 1610 cm⁻¹ and 1591 cm⁻¹, while C-C modes mixed with C-H in-plane bending appear around 1537 cm⁻¹ and 1466 cm⁻¹. rsc.org
A comparison between experimental (FTIR, FT-Raman) and theoretically calculated frequencies (using DFT and NCA/IVP methods) shows good agreement, often with a root mean square (rms) error of around 9-11 cm⁻¹. rsc.orgresearchgate.netrsc.org
Table 1: Selected Vibrational Frequencies (cm⁻¹) and Assignments for Pyridine-3,5-dicarboxylic Acid
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgacs.org This method maps various properties onto the molecular surface, providing insights into crystal packing. While a dedicated Hirshfeld surface analysis for pure pyridine-3,5-dicarboxylic acid is not prominently available in the reviewed literature, studies on its derivatives and co-crystals provide a clear understanding of the expected interactions. researchgate.netdoi.orgresearchgate.net
The analysis generates several plots:
d_norm surface: This surface highlights intermolecular contacts by color-coding regions based on their distance relative to the van der Waals radii. Short contacts, indicative of strong interactions like hydrogen bonds, appear as red spots. acs.orgmdpi.com
Shape Index and Curvedness: These plots reveal the shape of the molecular surface, with flat regions indicating potential π-π stacking interactions. acs.orgdoi.org
2D Fingerprint Plots: These plots summarize all intermolecular contacts, and can be decomposed to show the percentage contribution of specific atom-pair contacts to the total Hirshfeld surface area. doi.orgmdpi.com
Quantum Theory of Atoms-in-Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ) to define atoms, chemical bonds, and intermolecular interactions. researchgate.netresearchgate.net The analysis focuses on the topological features of the electron density, particularly the properties at bond critical points (BCPs), which are points of minimum electron density along a bond path between two interacting atoms. researchgate.net
Although specific QTAIM studies focused solely on pyridine-3,5-dicarboxylic acid are not readily found, the methodology has been extensively applied to its co-crystals and related systems to characterize non-covalent interactions, especially hydrogen bonds. acs.orggla.ac.ukmdpi.com
Key QTAIM parameters at a BCP include:
Electron Density (ρ): The magnitude of ρ at the BCP correlates with the strength of the bond. nih.gov
Laplacian of Electron Density (∇²ρ): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ < 0) indicates a concentration of charge, typical of shared-shell (covalent) interactions. A positive value (∇²ρ > 0) signifies charge depletion, characteristic of closed-shell interactions, which include hydrogen bonds, ionic bonds, and van der Waals forces. nih.gov
Energy Densities: The local kinetic (G), potential (V), and total energy (H) densities provide further insight. For hydrogen bonds, the ratio -V/G is often analyzed, and the total energy density (H) can help characterize the nature of the interaction. researchgate.net
In studies of co-crystals involving pyridine derivatives, QTAIM analysis is used to confirm the presence and estimate the strength of O–H···N and C–H···O hydrogen bonds. mdpi.com The topological parameters for these interactions typically show low electron density and positive Laplacian values, confirming their closed-shell nature. nih.govresearchgate.net The interaction energies of individual hydrogen bonds can also be estimated from the potential energy density at the BCP. acs.orgmdpi.com
Table 2: Typical QTAIM Parameters for Characterizing Interactions
Computational Studies of Hydrogen Bonding
The hydrogen bonding in pyridine-3,5-dicarboxylic acid has been a subject of detailed investigation, notably through single-crystal neutron diffraction studies, which provide precise locations of hydrogen atoms. rsc.orgiucr.org These studies reveal that the crystal structure consists of two-dimensional planar sheets where molecules are linked by a network of hydrogen bonds. rsc.orgiucr.org
Two primary types of strong hydrogen bonds are identified:
An O–H···O bond between the carboxylic acid groups of adjacent molecules. iucr.org
A short, strong N···H···O hydrogen bond between the pyridine nitrogen of one molecule and a carboxylic acid group of another. iucr.org
The N···H···O bond is of particular interest due to its short length and the behavior of the proton within it. In the protonated structure, the N···O distance is 2.523 Å at 15 K. iucr.org A significant finding is the temperature-dependent migration of the proton. At 15 K, the proton is located closer to the nitrogen atom, with an N–H distance of 1.213 Å. As the temperature increases to 300 K, the proton migrates away from the nitrogen, and the N–H distance lengthens to 1.308 Å. nih.goviucr.org
Table 3: Temperature-Dependent Hydrogen Bond Distances (Å) in Pyridine-3,5-dicarboxylic Acid
Coordination Chemistry and Metal Organic Frameworks Mofs Research
Pyridine-3,5-dicarboxylic Acid as a Ligand in Coordination Chemistry
Pyridine-3,5-dicarboxylic acid (H₂PDC), also known as dinicotinic acid, is a versatile organic ligand extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgrsc.org Its utility stems from the presence of three potential coordination sites: two carboxylate groups and one nitrogen atom on the pyridine (B92270) ring. rsc.org This structural arrangement allows the ligand, typically in its deprotonated form (PDC²⁻), to act as a connector or bridge between metal ions, leading to the formation of diverse and fascinating supramolecular structures. rsc.orgdu.ac.ir The flexible and varied coordination capabilities of H₂PDC enable the synthesis of complexes with a wide range of dimensionalities, from discrete binuclear molecules to extended one-, two-, and three-dimensional networks. rsc.orgrsc.orgresearchgate.net
The specific architecture of the resulting coordination polymer is influenced by several factors, including the coordination preferences of the metal ion, the use of ancillary ligands or structure-directing agents (templates), and reaction conditions such as solvent and temperature. rsc.orgresearchgate.netrsc.org Researchers have successfully synthesized a series of novel coordination compounds by reacting Pyridine-3,5-dicarboxylic acid with various d-block and f-block metal ions, demonstrating its effectiveness as a building block in crystal engineering. rsc.orgrsc.orgresearchgate.net
The Pyridine-3,5-dicarboxylate (B1229872) (PDC²⁻) ligand exhibits remarkable versatility in how it binds to metal centers. rsc.org The carboxylate groups can coordinate in several ways, including monodentate, chelating, and bridging bidentate modes. du.ac.iracs.org The nitrogen atom of the pyridine ring can also participate in coordination, although its involvement depends on the specific metal ion and reaction conditions. rsc.orgacs.org For instance, with hard Lewis acidic lanthanide ions, which have a higher affinity for oxygen over nitrogen, coordination often occurs exclusively through the carboxylate oxygen atoms. rsc.org
In various reported crystal structures, the PDC²⁻ ligand demonstrates a range of distinct coordination patterns. rsc.org It can act as a multidentate linker connecting multiple metal centers to build extended networks. acs.org In some lanthanide-based coordination polymers, the PDC²⁻ ligand has been observed to adopt at least six different coordination modes, highlighting its adaptability in forming diverse structural topologies. rsc.org This flexibility is a key reason for the structural diversity seen in MOFs derived from this linker. rsc.org
The reaction of Pyridine-3,5-dicarboxylic acid with various bipositive d-metal ions (such as Cd²⁺, Zn²⁺, Co²⁺, Cu²⁺, and Mn²⁺) and lanthanide ions has led to the creation of a wide array of coordination polymers. rsc.orgrsc.orgresearchgate.net The resulting structures span the full range of dimensionalities, from zero-dimensional (0D) discrete complexes to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.orgrsc.orgresearchgate.net The final dimensionality is often guided by the introduction of different template molecules or ancillary ligands into the reaction system. rsc.orgresearchgate.net
| Compound Formula | Dimensionality | Metal Ion(s) |
|---|---|---|
| [Zn(PDC)(2hmpH)₂]₂·2DMF | 0D Binuclear Complex | Zn²⁺ |
| [Cu(PDC)(3hmpH)₂]ₙ·0.5nDMF·1.5nH₂O | 1D Chain Polymer | Cu²⁺ |
| [Er(HPDC)₃(H₂O)₂]·H₂O | 1D Zigzag Chain | Er³⁺ |
| [Zn(PDC)(H₂O)(DMF)]ₙ | 2D Polymeric Structure | Zn²⁺ |
| [Co(PDC)(3hmpH)₂]ₙ·0.25nDMF | 2D Polymeric Structure | Co²⁺ |
| [Tb₂(PDC)₃(HCOO)(H₂O)₃]⁻ | 2D Layered Network | Tb³⁺ |
| [Mn(PDC)(DMF)]ₙ | 3D Coordination Polymer | Mn²⁺ |
| [Zn(PDC)(NMP)]ₙ·nH₂O | 3D Coordination Polymer | Zn²⁺ |
| [La₂(PDC)₃(H₂O)₂(DMF)]·4H₂O | 3D Microporous Framework | La³⁺ |
Two-dimensional (2D) coordination polymers based on Pyridine-3,5-dicarboxylic acid are formed when metal centers are linked by the PDC²⁻ ligand to create extended layers or sheets. Several such compounds have been synthesized and characterized. rsc.orgresearchgate.net Examples include [Zn(PDC)(H₂O)(DMF)]ₙ, [Zn(PDC)(3hmpH)]ₙ·nDMF·0.5nH₂O, and [Co(PDC)(3hmpH)₂]ₙ·0.25nDMF. rsc.orgresearchgate.net In these structures, the PDC²⁻ ligand and sometimes additional ligands bridge metal ions in a way that propagates the structure in two dimensions. For instance, in certain lanthanide complexes like [(CH₃)₂NH₂][Tb₂(PDC)₃(HCOO)(H₂O)₃]·2H₂O, the metal ions and PDC²⁻ ligands assemble into a (4,4)-grid layered network. rsc.orgresearchgate.net
The assembly of metal ions with Pyridine-3,5-dicarboxylic acid can lead to the formation of robust three-dimensional (3D) coordination polymers, often classified as metal-organic frameworks (MOFs). rsc.orgresearchgate.net These materials are characterized by networks that extend in all three spatial dimensions. Notable examples include [[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]ₙ·4nDMF·6nH₂O, [Mn(PDC)(DMF)]ₙ, and [Zn(PDC)(NMP)]ₙ·nH₂O. rsc.orgresearchgate.net Lanthanide ions have also been used to construct 3D frameworks; for example, complexes with the formula [Ln₂(PDC)₃(H₂O)₂(DMF)]·4H₂O (where Ln = La, Pr, Sm) feature a 3D microporous framework with a pcu topology containing square channels. rsc.orgresearchgate.net
While Pyridine-3,5-dicarboxylic acid is a prominent linker for creating extended polymers, it can also form discrete, zero-dimensional (0D) complexes under specific conditions. rsc.orgresearchgate.net An example of such a structure is the binuclear zinc complex, [Zn(PDC)(2hmpH)₂]₂·2DMF. rsc.orgresearchgate.net In this case, the components assemble into a distinct, non-polymeric molecular unit rather than an infinitely extending network. The formation of a 0D structure instead of a higher-dimensionality polymer is influenced by the presence of template molecules like 2-hydroxymethylpyridine (2hmpH), which can cap coordination sites on the metal and prevent further polymerization. rsc.org
One-dimensional (1D) coordination polymers, or chain polymers, represent another structural possibility for complexes of Pyridine-3,5-dicarboxylic acid. In these structures, the metal ions and PDC²⁻ ligands are connected to form linear or zigzag chains. rsc.orgrsc.orgresearchgate.net A documented example is [Cu(PDC)(3hmpH)₂]ₙ·0.5nDMF·1.5nH₂O, which is classified as a chain polymer. rsc.orgresearchgate.net Additionally, certain lanthanide complexes, such as [Er(HPDC)₃(H₂O)₂]·H₂O, form 1D zigzag chains that further pack into a 3D supramolecular structure through non-covalent interactions like π-π stacking. rsc.orgresearchgate.net
Synthesis of Metal Complexes with Various Metal Ions
Pyridine-3,5-dicarboxylic acid (py-3,5-dca) is a versatile ligand in coordination chemistry, capable of forming a wide array of metal complexes with diverse structures and dimensionalities. Its rigid structure and the presence of both nitrogen and oxygen donor atoms allow it to bridge metal centers, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers. The synthesis of these complexes is often achieved through solvothermal or hydrothermal methods, where the choice of metal ion, solvent, and the inclusion of ancillary or template molecules can significantly influence the final architecture of the resulting compound.
Nickel(II) Complexes
The synthesis of Nickel(II) complexes with pyridine-dicarboxylate ligands has been an area of active research. While specific studies focusing solely on the 3,5-isomer are part of a broader investigation into pyridine-based ligands, the general synthetic approaches provide valuable insights. For instance, a heterometallic Ni(II) and Pb(II) three-dimensional polymer has been synthesized using 2,6-dimethyl-pyridine-3,5-dicarboxylic acid under hydrothermal conditions tandfonline.com. In a different study, a Nickel(II) complex with pyridine-3,5-dicarboxylate was formed where the dianion bonds to the Ni(II) center through its nitrogen atom. The octahedral coordination geometry of the nickel ion in this complex is completed by five water molecules researchgate.net. The resulting complex molecules are interconnected through non-coordinated water molecules, forming an extensive three-dimensional hydrogen-bonded network researchgate.net.
Hydrothermal synthesis is a common technique for preparing such coordination polymers. For example, a Ni(II) coordination polymer was synthesized by heating a mixture of NiCl₂·6H₂O, a pyridine–tricarboxylic acid ligand (a more complex derivative), NaOH, and water in a sealed Teflon cup at 160 °C for three days mdpi.com. This method yields crystalline products and is indicative of the conditions that can be adapted for the synthesis of Ni(II) complexes with pyridine-3,5-dicarboxylic acid mdpi.com.
Table 1: Selected Nickel(II) Complexes with Pyridine-3,5-dicarboxylic Acid Derivatives
| Compound | Ligand | Synthesis Method | Key Structural Feature |
|---|---|---|---|
| [NiPb(dpdc)]n | 2,6-dimethyl-pyridine-3,5-dicarboxylic acid | Hydrothermal | 3D network tandfonline.com |
| [Ni(C₇H₃NO₄)(H₂O)₅]·2H₂O | Pyridine-3,5-dicarboxylic acid | Not specified | 3D hydrogen-bonded network researchgate.net |
Cobalt(II/III) Complexes
The solvothermal reaction of cobalt(II) nitrate (B79036) with pyridine-3,5-dicarboxylic acid (H₂L¹) in the presence of ancillary ligands like 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995) has been shown to produce two-dimensional (2D) coordination polymers mdpi.com. For example, the complex {Co₂(L¹)₂(1,10-Phenanthroline)₂}(DMF)₀.₅(H₂O) was synthesized by heating a mixture of Co(NO₃)₂·6H₂O, H₂L¹, and 1,10-phenanthroline in DMF at 120 °C for three days mdpi.com. Similarly, the complex Co(L¹)(2,2'-bipyridine) was obtained under the same conditions but with 2,2'-bipyridine as the ancillary ligand mdpi.com. These 2D networks can further self-assemble into three-dimensional supramolecular architectures through π–π stacking interactions mdpi.com.
Another study reports the formation of a 2D polymeric structure for the complex [Co(PDC)(3hmpH)₂]n·0.25nDMF, where PDC is the dianion of pyridine-3,5-dicarboxylic acid and 3hmpH is 3-hydroxymethylpyridine rsc.org. This highlights the influence of template molecules on the final structure of the cobalt(II) complexes. The coordination environment of the Co(II) ions in these complexes is typically a distorted octahedron researchgate.net. In some cases, the pyridine-3,5-dicarboxylate ligand acts as a bidentate ligand, coordinating to the cobalt center through the heterocyclic nitrogen atom and an adjacent carboxylate oxygen atom, forming a chelate ring researchgate.net.
Table 2: Synthesis of Cobalt(II) Complexes with Pyridine-3,5-dicarboxylic Acid
| Compound | Ancillary Ligand | Synthesis Method | Dimensionality |
|---|---|---|---|
| {Co₂(L¹)₂(1,10-Phenanthroline)₂}(DMF)₀.₅(H₂O) | 1,10-Phenanthroline | Solvothermal | 2D mdpi.com |
| Co(L¹)(2,2'-bipyridine) | 2,2'-bipyridine | Solvothermal | 2D mdpi.com |
Zinc(II) Complexes
A variety of zinc(II) metal-organic frameworks (MOFs) have been synthesized using pyridine-3,5-dicarboxylic acid (PDCH₂). The structural outcome is highly dependent on the reaction conditions and the presence of template molecules. For instance, a three-dimensional (3D) coordination polymer, [Zn(PDC)(NMP)]n·nH₂O, and a two-dimensional (2D) polymer, [Zn(PDC)(H₂O)(DMF)]n, have been reported rsc.org. Furthermore, the use of 3-hydroxymethylpyridine (3hmpH) as a template molecule leads to the formation of a 2D polymeric structure, [Zn(PDC)(3hmpH)]n·nDMF·0.5nH₂O, while 2-hydroxymethylpyridine (2hmpH) results in a discrete binuclear complex, [Zn(PDC)(2hmpH)₂]₂·2DMF rsc.org. These findings underscore the significant role of template molecules in directing the self-assembly process and the final architecture of the zinc(II) complexes rsc.org.
Solvothermal synthesis is a common method for preparing these Zn(II)-based MOFs researchgate.net. These frameworks can exhibit unique pore topologies and coordinatively unsaturated Zn²⁺ sites, which can enhance their interaction with guest molecules researchgate.net.
Table 3: Structural Diversity of Zinc(II) Complexes with Pyridine-3,5-dicarboxylic Acid
| Compound | Template/Solvent | Dimensionality |
|---|---|---|
| [Zn(PDC)(NMP)]n·nH₂O | N-Methyl-2-pyrrolidone (NMP) | 3D rsc.org |
| [Zn(PDC)(H₂O)(DMF)]n | Dimethylformamide (DMF) | 2D rsc.org |
| [Zn(PDC)(3hmpH)]n·nDMF·0.5nH₂O | 3-hydroxymethylpyridine | 2D rsc.org |
Cadmium(II) Complexes
The reaction of pyridine-3,5-dicarboxylic acid with cadmium(II) salts can lead to the formation of high-dimensional coordination polymers. A notable example is the three-dimensional coordination polymer [[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n·4nDMF·6nH₂O, which exhibits a novel topological type rsc.org. The synthesis of such complexes often involves solvothermal methods, which facilitate the crystallization of the extended network structures. The cadmium(II) ion's flexible coordination sphere allows for the formation of intricate frameworks. In some structures, the Cd(II) center can be seven-coordinate, bonded to nitrogen and oxygen atoms from the pyridine-dicarboxylate ligands and water molecules nih.gov. These individual units can be further linked into higher-dimensional networks through bridging ligands or supramolecular interactions like hydrogen bonding acs.org.
Table 4: Selected Cadmium(II) Coordination Polymer with Pyridine-3,5-dicarboxylic Acid
| Compound | Key Structural Feature | Dimensionality |
|---|
Copper(II) Complexes
The synthesis of copper(II) complexes with pyridine-3,5-dicarboxylic acid has resulted in various structural motifs, including one-dimensional chains and two-dimensional sheets. For example, the complex [Cu(PDC)(3hmpH)₂]n·0.5nDMF·1.5nH₂O forms a chain polymer rsc.org. In another study, a copper(II) complex with the chemical formula C₁₂H₈CuN₂O₄ was synthesized, where the Cu(II) center exhibits a square pyramidal geometry. This complex forms an unprecedented 2D sheet architecture with a 4.8² topology rsc.org.
Solvothermal methods have also been employed to synthesize mixed-valence copper(I)/copper(II) metal-organic frameworks with pyridine-3,5-dicarboxylic acid. These MOFs can incorporate both [CuₓIₓ] clusters and dinuclear Cu₂(COO)₄ paddle-wheel units simultaneously researchgate.net. The coordination of Cu(II) with flexible pyridine-based ligands can lead to networks with different topologies, demonstrating the versatility of copper in forming diverse metal-organic frameworks nih.gov.
Table 5: Examples of Copper(II) Complexes with Pyridine-3,5-dicarboxylic Acid
| Compound | Template/Co-ligand | Dimensionality/Key Feature |
|---|---|---|
| [Cu(PDC)(3hmpH)₂]n·0.5nDMF·1.5nH₂O | 3-hydroxymethylpyridine | 1D (chain) rsc.org |
| C₁₂H₈CuN₂O₄ | Pyridine | 2D (sheet) rsc.org |
Manganese(II) Complexes
Manganese(II) has been successfully incorporated into coordination polymers with pyridine-3,5-dicarboxylic acid, leading to the formation of three-dimensional frameworks. An example is the 3D coordination polymer [Mn(PDC)(DMF)]n rsc.org. The synthesis of manganese complexes with pyridine-dicarboxylic acid derivatives often utilizes hydrothermal or solvothermal techniques. For instance, the reaction of Mn(CH₃COO)₂·4H₂O with a pyridine-dicarboxylic acid under hydrothermal conditions can yield polymeric networks rsc.org. The structural diversity of manganese coordination polymers is also influenced by the specific isomer of the pyridine-dicarboxylic acid used and the presence of other ligands in the reaction mixture du.ac.irakjournals.com. In many of these structures, the manganese(II) centers are bridged by the carboxylate groups of the ligand to form extended chains or layers, which are then further connected into a 3D architecture.
Table 6: A Manganese(II) Coordination Polymer with Pyridine-3,5-dicarboxylic Acid
| Compound | Solvent | Dimensionality |
|---|
Structural Analysis of Coordination Compounds
The characterization of coordination compounds derived from pyridine-3,5-dicarboxylic acid relies heavily on advanced analytical techniques to elucidate their complex three-dimensional structures.
For example, SC-XRD analysis revealed the 3D supramolecular architecture of cobalt(II) coordination polymers, which are formed from 2D hexagonal (6,3) networks linked by π–π interactions. mdpi.com It was also used to determine the crystal structure of a calcium(II) complex, which consists of dimeric molecules with seven-coordinate Ca(II) ions in a distorted pentagonal bipyramid geometry. tandfonline.com In the study of lanthanide polymers, SC-XRD was essential to differentiate between the 1D, 2D, and 3D frameworks and to identify their respective crystal systems and space groups. rsc.org The data obtained from SC-XRD, including unit cell parameters and space groups, provide fundamental insights into the structure-property relationships of these materials.
| Compound Formula | Metal Ion | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| [Ln₂(PDC)₃(H₂O)₂(DMF)]·4H₂O | La, Pr, Sm | Triclinic | P-1 | rsc.org |
| [(CH₃)₂NH₂][Ln₂(PDC)₃(HCOO)(H₂O)₃]·2H₂O | Tb, Ho | Monoclinic | P2₁/c | rsc.org |
| [Ln(HPDC)₃(H₂O)₂]·H₂O | Er, Lu | Monoclinic | Cc | rsc.org |
| Co(L₁)(2,2-bipyridine) (L₁ = PDC) | Co(II) | Monoclinic | P2₁/c | mdpi.com |
| (pdaH₂)(py3,5dc)·H₂O | - | Monoclinic | P2₁/c | researchgate.net |
| di[pentaquo(pyridine-3,5-dicarboxylato, O,O')]dicalcium(II) dihydrate | Ca(II) | Triclinic | P-1 | tandfonline.com |
Crystal Structure Information
The crystal structures of MOFs derived from Pyridine-3,5-dicarboxylic acid are diverse and dependent on the metal center, the presence of solvent molecules, and other organic ligands. X-ray diffraction has been a crucial technique for elucidating these structures.
For instance, a two-dimensional coordination polymer of iron(II) with Pyridine-3,5-dicarboxylate was found to belong to the monoclinic crystal system with a C2/c space group. researchgate.net In this structure, the Fe(II) ion is five-coordinated by one nitrogen atom and four oxygen atoms. In cobalt(II) coordination polymers, the Co atom can adopt a distorted octahedron geometry. nih.gov For example, in a Co-PDC MOF, the Co(II) ion coordinates with a nitrogen atom from the PDC ligand and five water molecules, resulting in discrete octahedral geometries. rsc.orgnih.gov These individual units then assemble into 2D layers. rsc.orgnih.gov
Similarly, copper(II) complexes with Pyridine-3,5-dicarboxylic acid also exhibit varied coordination environments. In one case, the Cu(II) center's coordination involves a monodentate carboxylate, a chelated carboxylate, a pyridyl nitrogen from different PDC ligands, and two pyridine molecules, resulting in a square pyramidal geometry. rsc.orgnih.gov Another study reported a Cu complex with imidazole (B134444) where the Cu atom is bridged by the Pyridine-3,5-dicarboxylic acid and imidazole ligands to form a 2D structure. mdpi.com This complex crystallizes in the orthorhombic space group Pnma. mdpi.com
The structural diversity is further highlighted by a series of compounds prepared with different bipositive d-metal ions, which resulted in 0D, 2D, and 3D polymers. researchgate.net For example, a cadmium-based MOF, [[(CH3)2NH2]2[Cd2(PDC)3]]n·4nDMF·6nH2O, is a 3D coordination polymer. researchgate.net
Below is a table summarizing some of the crystal structure information for MOFs based on Pyridine-3,5-dicarboxylic acid.
| Metal Ion | Compound Formula Fragment | Crystal System | Space Group | Key Structural Features |
| Iron(II) | [Fe(C7H3NO4)(H2O)2]n | Monoclinic | C2/c | 2D coordination polymer; five-coordinated Fe(II). researchgate.net |
| Cobalt(II) | Co2(L1)2(1,10-Phenanthroline)2(DMF)0.5(H2O) | Monoclinic | P21/n | 2D coordination polymer; distorted octahedral Co(II). nih.gov |
| Cobalt(II) | C12H8CoN2O4 | - | - | Discrete octahedral geometries forming 2D layers. rsc.orgnih.govresearchgate.net |
| Copper(II) | C12H8CuN2O4 | - | - | Square pyramidal geometry. rsc.orgnih.gov |
| Copper(II) | [Cu(PDCO)(H2O)]n | - | - | 3D network. daneshyari.com |
| Cadmium(II) | [[(CH3)2NH2]2[Cd2(PDC)3]]n | - | - | 3D coordination polymer. researchgate.net |
Hydrogen Bonding Networks in Crystals
Hydrogen bonding plays a crucial role in the crystal engineering of MOFs based on Pyridine-3,5-dicarboxylic acid. These non-covalent interactions are often responsible for assembling lower-dimensional structures into more complex, higher-dimensional supramolecular architectures.
In many of these crystal structures, coordinated water molecules, non-coordinated solvent molecules, and the carboxylate groups of the PDC ligand are actively involved in forming extensive hydrogen-bonding networks. For instance, in a nickel(II) complex, adjacent molecules are linked through non-coordinated water molecules, creating a three-dimensional, tightly held, hydrogen-bonded network. researchgate.net
In the case of the Co-PDC MOF, which forms 2D layers, these layers are further interconnected through hydrogen bonds. rsc.orgnih.gov Specifically, the layers can adopt an ABAB packing order along the c-axis, stabilized by O–H⋯O hydrogen bonding interactions between them. rsc.orgnih.gov This demonstrates how hydrogen bonds can dictate the final 3D arrangement of the framework.
The versatility of hydrogen bonding is also evident in how it can link different molecular components within a crystal. For example, 2D layers can be connected into a 3D coordination polymer by hydrogen bonds. researchgate.net The pyridine nitrogen atom of the dicarboxamide can also act as a hydrogen-bond acceptor. mdpi.com The presence of various donor and acceptor sites in the system allows for a rich variety of hydrogen bonding motifs, which are fundamental to the stability and properties of the resulting crystalline materials.
Electrochemical Properties and Energy Storage Applications
Metal-Organic Frameworks synthesized from Pyridine-3,5-dicarboxylic acid have emerged as promising materials for energy storage applications due to their high porosity, tunable structures, and redox activity. rsc.orgresearchgate.net Their electrochemical properties are being actively explored, particularly in the context of hybrid supercapacitors and battery-supercapacitor hybrid devices.
Hybrid Supercapacitors
Hybrid supercapacitors are energy storage devices that combine the high power density of a supercapacitor with the high energy density of a battery. MOFs derived from Pyridine-3,5-dicarboxylic acid have been investigated as electrode materials in these devices.
For example, a bi-linker nickel MOF synthesized using both 1,2,4,5-benzene-tetra-carboxylic acid and Pyridine-3,5-dicarboxylic acid has been explored for its potential in hybrid supercapacitors. researchgate.netrsc.org The electrochemical properties of this Ni-P-H MOF were examined in a three-electrode assembly, and a hybrid supercapacitor was fabricated using this MOF and activated carbon. researchgate.netrsc.orgnih.gov This hybrid device demonstrated both high energy and power density. researchgate.netnih.gov
Cobalt-based MOFs with Pyridine-3,5-dicarboxylate (Co-PDC-MOF) have also been studied for hybrid supercapacitor applications. nih.gov The electrochemical performance of Co-PDC-MOF was investigated, and a hybrid supercapacitor was assembled using a related cobalt MOF as the positive electrode and activated carbon as the negative electrode. This device showed a high specific capacity, energy density, and power density. nih.gov
Battery-Supercapacitor Hybrid Energy Storage Devices
Battery-supercapacitor hybrid devices aim to bridge the gap between traditional batteries and supercapacitors. MOFs based on Pyridine-3,5-dicarboxylate have shown significant promise as active electrode materials for these hybrid systems. rsc.orgresearchgate.netnih.gov
In one study, copper and cobalt MOFs based on the Pyridine-3,5-dicarboxylate (PYDC) ligand were electrochemically analyzed. rsc.orgresearchgate.netnih.gov A battery-supercapacitor hybrid device was fabricated using the Cu-PYDC-MOF as the positive electrode and activated carbon (AC) as the negative electrode. rsc.orgresearchgate.netnih.gov This device exhibited an impressive energy density of 17 W h kg⁻¹ and a power density of 2550 W kg⁻¹. rsc.orgresearchgate.netnih.govrsc.org Dunn's model was employed to analyze the capacitive and diffusive contributions to the charge storage, revealing that the diffusion-controlled process is dominant in the Cu-PYDC MOF electrode. rsc.org
The electrochemical performance of these devices highlights the potential of Pyridine-3,5-dicarboxylic acid-based MOFs in the development of next-generation energy storage solutions.
| Device Type | MOF Electrode | Counter Electrode | Energy Density | Power Density | Specific Capacity | Reference |
| Battery-Supercapacitor Hybrid | Cu-PYDC-MOF | Activated Carbon | 17 W h kg⁻¹ | 2550 W kg⁻¹ | 105 C g⁻¹ | rsc.orgresearchgate.netnih.govrsc.org |
| Hybrid Supercapacitor | Co-CPTC-MOF | Activated Carbon | 20.7 W h kg⁻¹ | 2608.5 W kg⁻¹ | 283.4 C g⁻¹ | nih.gov |
Environmental and Industrial Research
Corrosion Inhibition Studies
Theoretical and surface science studies have explored the potential of pyridine-3,5-dicarboxylic acid and its isomers as corrosion inhibitors. Computational research utilizing Density Functional Theory (DFT) has been conducted to investigate the corrosion inhibition capabilities of various pyridine (B92270) dicarboxylic acids researchgate.netelectrochemsci.org. These studies analyze molecular and electronic properties to predict their efficiency in adsorbing onto metal surfaces and preventing corrosion. One such study on four isomers of pyridine dicarboxylic acid suggested that the 2,3-isomer would be a particularly effective corrosion inhibitor researchgate.netelectrochemsci.org. While these theoretical investigations provide a strong basis for their potential, specific experimental data on the corrosion inhibition efficiency of pyridine-3,5-dicarboxylic acid on common industrial metals remains an area for further research.
Understanding the interaction of pyridine-3,5-dicarboxylic acid with metal surfaces is crucial for its application as a corrosion inhibitor. Research on the adsorption and reaction of this compound on a copper (Cu(111)) surface has provided valuable insights. These studies show that the molecule undergoes partial deprotonation upon adsorption at room temperature. Heating influences the deprotonation and the orientation of the molecule on the surface, which is a critical factor in forming a protective layer qut.edu.au.
Below is a summary of theoretical findings for a related isomer, 2,3-Pyridinedicarboxylic acid, which suggests the potential inhibitory action of this class of compounds.
| Quantum Chemical Parameter | Value | Implication for Corrosion Inhibition |
| Ionization Energy (I) | Lowest among isomers | Higher tendency to donate electrons to the metal surface |
| Electron Affinity (A) | Highest among isomers | Greater ability to accept electrons from the metal surface |
| Electronegativity (χ) | Highest among isomers | Stronger attraction for electrons, leading to better surface interaction |
| Electrophilicity (ω) | Highest among isomers | Enhanced capacity to accept electrons from the metal surface |
Environmental Fate and Behavior
The environmental impact of chemical compounds is a critical aspect of their life cycle. For pyridine-3,5-dicarboxylic acid, research into its environmental fate and behavior has focused on its biodegradability and general environmental mobility.
A key finding is the ability of certain microorganisms to degrade pyridine-3,5-dicarboxylic acid. A bacterial isolate, identified as Xanthobacter sp. (strain 35KP), has been shown to utilize this compound as its sole source of carbon lmaleidykla.ltlmaleidykla.lt. This indicates that pyridine-3,5-dicarboxylic acid can be broken down by natural biological processes, which is a positive attribute for its environmental profile. The degradation pathway in Xanthobacter sp. 35KP involves a phenazine methosulphate-dependent pyridine-3,5-dicarboxylate (B1229872) dehydrogenase activity lmaleidykla.lt.
In addition to biodegradation, other environmental parameters have been estimated. According to safety data information, pyridine-3,5-dicarboxylic acid is expected to have low bioaccumulative potential, with a LogKOW (logarithm of the octanol-water partition coefficient) of 0.5673 apolloscientific.co.uk. It is also predicted to have mobility in soil apolloscientific.co.uk. The product is water-soluble and may spread in water systems; however, it is not known to contain substances that are hazardous to the environment or not degradable in wastewater treatment plants thermofisher.com.
| Environmental Parameter | Finding | Source |
| Biodegradation | Degraded by Xanthobacter sp. strain 35KP. | lmaleidykla.ltlmaleidykla.lt |
| Bioaccumulation Potential | Low (LogKOW = 0.5673) | apolloscientific.co.uk |
| Mobility in Soil | Expected to be mobile. | apolloscientific.co.uk |
| Aquatic Dispersal | Water-soluble, may spread in water systems. | thermofisher.com |
Industrial Applications
Pyridine-3,5-dicarboxylic acid serves as a versatile building block in the synthesis of various materials with significant industrial potential. Its primary application lies in the construction of Metal-Organic Frameworks (MOFs).
MOFs are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Pyridine-3,5-dicarboxylic acid is a popular choice for an organic linker due to its rigid structure and the presence of both nitrogen and oxygen donor atoms, which allow for the formation of diverse and stable frameworks with various metal ions such as cadmium, zinc, cobalt, and copper rsc.orgresearchgate.netacs.org. The resulting MOFs exhibit a range of structural dimensionalities, from 0D discrete molecules to 3D coordination polymers rsc.orgacs.org.
These MOFs have potential applications in several advanced technologies. For instance, a MOF constructed from copper and pyridine-3,5-dicarboxylate (Cu-PYDC-MOF) has been investigated as an active electrode material for battery-supercapacitor hybrid energy storage devices rsc.org. This application leverages the porous nature and electrochemical properties of the MOF to bridge the gap between traditional batteries and supercapacitors rsc.org.
Beyond MOFs, pyridine-3,5-dicarboxylic acid has been used in the preparation of biocompatible materials. It can form an electrostatic complex with chitosan, a natural polymer, through the interaction of its deprotonated carboxylic acid groups with the protonated amino groups of chitosan in an acidic medium researchgate.net. This creates novel biomaterials with potential applications in fields such as drug delivery and tissue engineering.
| Application Area | Specific Use | Key Findings |
| Materials Science | Organic linker for Metal-Organic Frameworks (MOFs) | Forms diverse and stable frameworks with various metals (Cd, Zn, Co, Cu) rsc.orgresearchgate.netacs.org. |
| Energy Storage | Active electrode material in battery-supercapacitor hybrid devices | Cu-PYDC-MOF demonstrates promising energy and power density rsc.org. |
| Biomaterials | Component in biocompatible chitosan complexes | Forms an electrostatic complex with chitosan for potential biomedical applications researchgate.net. |
Emerging Research Directions and Future Outlook
Development of Novel Methodologies
The synthesis of pyridine-3,5-dicarboxylic acid and its derivatives is a key area of ongoing research, with a focus on developing more efficient, sustainable, and versatile methods. One significant area of development is the use of this compound as a linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Researchers are exploring hydrothermal and sonochemical methods to create novel MOFs with diverse structural topologies by reacting pyridine-3,5-dicarboxylic acid with various metal ions such as manganese(II), cobalt(II/III), nickel(II), and copper(II). researchgate.netresearchgate.net The structural diversity of these MOFs can be further expanded by introducing different coligands or templates into the reaction system.
Another developing area is the synthesis of novel pyridine (B92270) dicarboxylic acid derivatives with specific functionalities. For instance, new strategies have been described for the synthesis of derivatives with rigid conjugated planar structures, which are of interest for their potential applications in electronics and fiber-optic telecommunications. chemicalbook.com These methods often focus on green chemistry principles, aiming for high-purity products with high yields under mild conditions. chemicalbook.com The selective synthesis of monoesters of pyridine-3,5-dicarboxylic acid is also being explored, providing valuable intermediates for further functionalization. chemicalbook.com
Exploration of New Lead Compounds
The pyridine carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, and derivatives of pyridine-3,5-dicarboxylic acid are being actively investigated as new lead compounds for various therapeutic targets. nih.govmdpi.comrsc.org The presence of the pyridine ring, which is aromatic and electron-deficient, allows for π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid groups can coordinate with metal ions in enzyme active sites, making these compounds promising enzyme inhibitors. nih.gov
Recent research has focused on designing and synthesizing novel compounds based on pyridine dicarboxylic acid scaffolds for a range of biological activities. For example, derivatives are being explored for their potential as broad-spectrum antiviral agents by targeting enzymes like dihydroorotate dehydrogenase (DHODH). mdpi.com The structure-activity relationship (SAR) of these compounds is being studied to optimize their potency and selectivity. The ease of substitution at various positions on the pyridine ring allows for the fine-tuning of the physicochemical and pharmacological properties of these derivatives. mdpi.com
High-Throughput Screening Techniques
While specific high-throughput screening (HTS) campaigns focused solely on pyridine-3,5-dicarboxylic acid are not extensively documented in publicly available literature, the application of HTS methodologies is a logical and emerging direction for discovering new applications of this compound and its derivatives. Given its utility in the formation of metal-organic frameworks (MOFs) and as a scaffold for medicinal chemistry, HTS can significantly accelerate the discovery of novel materials and bioactive molecules. researchgate.netenergy.gov
In the context of MOF discovery, HTS can be employed to rapidly screen combinations of pyridine-3,5-dicarboxylic acid with various metal ions and other organic linkers under a wide range of reaction conditions. energy.gov This approach allows for the efficient identification of new MOFs with desired properties, such as specific pore sizes, surface areas, and catalytic activities.
In drug discovery, HTS can be used to screen libraries of pyridine-3,5-dicarboxylic acid derivatives against a multitude of biological targets to identify new lead compounds. nih.gov Both biochemical assays, which measure the interaction of a compound with a purified target protein, and cell-based assays, which assess the effect of a compound on cellular function, are applicable. The data generated from HTS can then be used to build structure-activity relationships and guide the optimization of hit compounds.
Supramolecular Chemistry and Self-Assembly
Pyridine-3,5-dicarboxylic acid is a valuable component in supramolecular chemistry due to its ability to form well-defined, non-covalent interactions, particularly hydrogen bonds. The carboxylic acid groups can act as hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor, leading to the formation of predictable supramolecular synthons. mdpi.com
The self-assembly of pyridine-3,5-dicarboxylic acid with other molecules, including other dicarboxylic acids and organic bases, has been explored to create co-crystals with tailored solid-state structures and properties. mdpi.com The interplay of O-H···N and C-H···O hydrogen bonds, as well as π-stacking interactions, directs the formation of these supramolecular architectures. The study of these interactions is crucial for the rational design of molecular solids with potential applications in pharmaceuticals and materials science. mdpi.com
Furthermore, pyridine-3,5-dicarboxylic acid and its isomers are extensively used as organic linkers to construct metal-organic frameworks (MOFs) through self-assembly with metal ions. The resulting structures can range from discrete molecules to one-, two-, and three-dimensional coordination polymers. hmdb.caresearchgate.net The final topology of the self-assembled structure can be influenced by factors such as the choice of metal ion, the presence of templates or co-ligands, and the reaction conditions, including the solvent composition. hmdb.ca
Computational Predictions for Material Properties and Activities
Computational methods, particularly density functional theory (DFT), are increasingly being used to predict the material properties and biological activities of pyridine-3,5-dicarboxylic acid and its derivatives. These theoretical studies provide valuable insights that can guide experimental work and accelerate the discovery of new functional materials and molecules.
In materials science, DFT calculations are employed to investigate the electronic and structural properties of molecules containing the pyridine dicarboxylic acid scaffold. For example, quantum chemical parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the energy gap (ΔE) can be calculated to predict the reactivity and stability of these compounds. These calculations can also be used to understand and predict the formation of supramolecular assemblies and the properties of the resulting materials.
In the context of drug discovery, computational methods are used to predict the binding affinity of pyridine dicarboxylic acid derivatives to biological targets. Molecular docking studies can predict the preferred binding mode of a ligand in the active site of a protein, and molecular dynamics simulations can be used to assess the stability of the ligand-protein complex. These computational predictions help in understanding structure-activity relationships and in the rational design of more potent and selective inhibitors.
Biosynthesis of Pseudoaromatic Chemicals
A significant and promising area of research is the biosynthesis of pyridine dicarboxylic acids, including isomers of pyridine-3,5-dicarboxylic acid, using metabolically engineered microorganisms. This approach offers a sustainable alternative to chemical synthesis, utilizing renewable feedstocks such as glucose and lignin (B12514952). researchgate.netpnas.orgnih.goviums.orgrsc.org
Researchers have successfully engineered strains of bacteria, such as Corynebacterium glutamicum and Rhodococcus jostii, to produce various pyridine dicarboxylic acids. pnas.orgnih.govnih.govresearchgate.net This is achieved by introducing and optimizing biosynthetic pathways, often by inserting genes from other organisms that encode key enzymes. For example, genes from Sphingobium sp. SYK-6 have been used to enable the conversion of lignin-derived aromatic compounds into pyridine-2,4-dicarboxylic acid and pyridine-2,5-dicarboxylic acid. nih.govrsc.org
Metabolic engineering strategies also involve deleting competing pathways and optimizing fermentation conditions to enhance the production titers of the desired pseudoaromatic chemicals. pnas.orgresearchgate.net These bio-based pyridine dicarboxylic acids are seen as potential replacements for petroleum-derived monomers in the synthesis of polymers. rsc.org
| Engineered Microorganism | Substrate | Product | Titer |
| Rhodococcus jostii RHA1 (genetically modified) | Wheat straw lignocellulose | Pyridine-2,4-dicarboxylic acid | 330 mg/L |
| Rhodococcus jostii RHA1 (genetically modified) | Commercial soda lignin | Pyridine-2,4-dicarboxylic acid | 240 mg/L |
| Corynebacterium glutamicum (engineered) | Glucose | 2,3-Pyridinedicarboxylic acid | 2.79 g/L |
| Corynebacterium glutamicum (engineered) | Glucose | 2,4-Pyridinedicarboxylic acid | 494.26 mg/L |
| Corynebacterium glutamicum (engineered) | Glucose | 2,5-Pyridinedicarboxylic acid | 1.42 g/L |
| Corynebacterium glutamicum (engineered) | Glucose | 2,6-Pyridinedicarboxylic acid | 15.01 g/L |
Table 1: Examples of Biosynthetic Production of Pyridine Dicarboxylic Acids. nih.govnih.gov
Q & A
Q. How can researchers synthesize derivatives of pyridine-3,5-dicarboxylic acid for supramolecular gel formation?
- Methodological Answer : Derivatives like N,N'-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide (PDA-N4) are synthesized via solvent-mediated strategies. Key steps include: (i) Reacting pyridine-3,5-dicarboxylic acid with amines (e.g., 4-aminopyridine) under reflux conditions. (ii) Conducting gelation tests using mixed solvents (e.g., DMSO/water) with controlled water content to induce self-assembly. (iii) Characterizing products via FT-IR, NMR, and LC-MS to confirm structural integrity .
Q. What experimental approaches optimize the solubility of pyridine-3,5-dicarboxylic acid in polar solvents for chromatographic applications?
- Methodological Answer : Adjusting pH is critical. For example: (i) Dissolve the compound in warm deionized water with potassium hydroxide to form a stable solution. (ii) Stabilize the baseline in LC-ICP-MS by adding NH₄OH to reach pH 4.22, ensuring consistent eluent performance .
Q. How do researchers characterize the thermal stability of pyridine-3,5-dicarboxylic acid-based metal complexes?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres is used to: (i) Determine decomposition temperatures (e.g., 250–400°C for lanthanide complexes). (ii) Correlate weight loss events with structural features (e.g., ligand dissociation or solvent evaporation) .
Advanced Research Questions
Q. How do reaction templates and metal ions influence the structural diversity of pyridine-3,5-dicarboxylic acid-based MOFs?
- Methodological Answer : Template selection (e.g., amino alcohols) and metal coordination dictate topology: (i) Cd²+ with 1,3-propanediol forms 3D frameworks (e.g., [(CH₃)₂NH₂]₂[Cd₂(PDC)₃]). (ii) Zn²+ with 3-hydroxymethylpyridine yields 2D polymers. (iii) Structural validation requires single-crystal XRD and topological analysis to identify novel architectures (e.g., tbo or pcu nets) .
Q. What supramolecular interactions stabilize the crystal structure of pyridine-3,5-dicarboxylic acid?
- Methodological Answer : Hydrogen bonding and π-π interactions are critical: (i) O–H···N and O–H···O bonds create 2D layers (parallel to the ab plane). (ii) Face-to-face π-π stacking (3.0–3.5 Å) between aromatic rings reinforces interlayer cohesion. (iii) Hirshfeld surface analysis quantifies weak C–H···O interactions (<3.2 Å) .
Q. What mechanisms explain the antibacterial activity of Ag(I)-MOFs derived from pyridine-3,5-dicarboxylic acid?
- Methodological Answer : Bactericidal effects arise from Ag⁺ ion release: (i) Minimum inhibitory concentrations (MICs) against E. coli (5–15 ppm) and S. aureus (10–20 ppm) are determined via broth dilution. (ii) Ag⁺ disrupts bacterial thiol groups in proteins, confirmed by ICP-MS quantification of ion release .
Q. How can supramolecular gels of pyridine-3,5-dicarboxylic acid derivatives enable controlled drug delivery?
- Methodological Answer : Gel-drug systems are engineered for stimuli-responsive release: (i) Load vitamin B12 (VB12) into PDA-N4 gels via diffusion. (ii) Trigger release via pH (e.g., PBS pH 7.4) or temperature changes (25–37°C). (iii) Validate biocompatibility using HUVEC cell viability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
